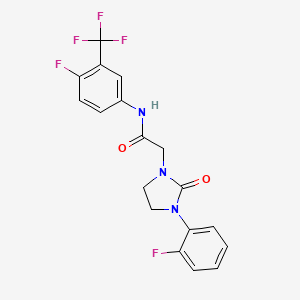

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

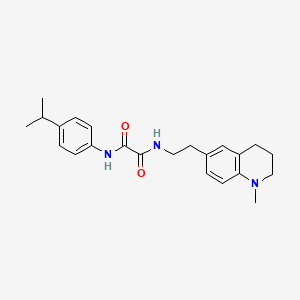

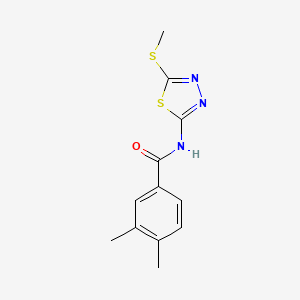

The compound belongs to a class of chemicals often studied for their potential biological activities and chemical properties. Its complex structure suggests targeted synthetic approaches and specific interactions at the molecular level, potentially offering unique physical and chemical characteristics.

Synthesis Analysis

Synthesis routes for related compounds involve multi-step reactions, starting from basic aromatic compounds or halogenated precursors, followed by condensation, cyclization, and functional group transformations (Sunder & Maleraju, 2013). The synthesis process is meticulously designed to introduce specific functional groups, such as fluorine atoms and acetamide linkages, at designated positions on the aromatic rings or heterocyclic structures.

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed through techniques like NMR, IR, and Mass spectroscopy, which provide detailed insights into the spatial arrangement and electronic environment of the molecule's atoms (Sethusankar et al., 2002). Structural analyses reveal how specific substituents affect molecular conformation and stability, crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Related compounds exhibit a range of chemical reactivities, including interactions with nucleophiles and electrophiles, influenced by the presence of electron-withdrawing or donating groups (Banks et al., 1996). Fluorine atoms significantly impact the chemical behavior of these molecules, affecting their acid-base properties, reactivity towards oxidation and reduction, and participation in coupling reactions.

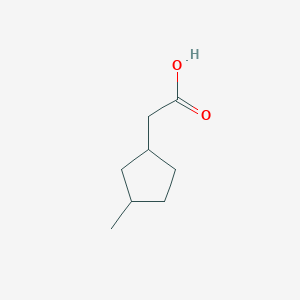

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are closely tied to the compound's molecular architecture. For instance, the introduction of fluorine atoms often enhances the compound's stability and alters its solubility in organic solvents or water (Kuznecovs et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the compound. The acetamide linkage and fluorinated aromatic systems contribute to the compound's unique reactivity profile, which can be exploited in synthetic chemistry and potential applications in materials science or pharmacology (Pan et al., 2016).

Aplicaciones Científicas De Investigación

Electrophilic Fluorinating Agents

Research on N-halogeno compounds, such as perfluoro-[N-(4-pyridyl)acetamide], demonstrates the application of related chemical structures in facilitating electrophilic fluorination. This process is crucial for introducing fluorine atoms into target molecules, showing the significance of such compounds in organic synthesis and the development of fluorinated pharmaceuticals (Banks et al., 1996).

Imaging Agents for PET

The development of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET highlights another application area. These compounds, including the related DPA-714, are used for in vivo imaging of inflammation and neurodegenerative diseases, showcasing the role of these molecules in diagnostic imaging and research into disease mechanisms (Dollé et al., 2008).

Anti-inflammatory Activity

Compounds with similar structural features have been synthesized and evaluated for anti-inflammatory activity, revealing potential therapeutic applications. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamides have shown significant anti-inflammatory effects, indicating the relevance of such molecules in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

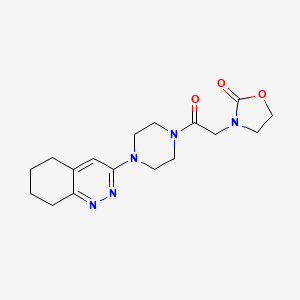

Polymorphism and Drug Delivery

Studies on polymorphism, such as those conducted on linezolid (an oxazolidinone antibiotic), reveal the importance of understanding the solid-state properties of such compounds. This knowledge aids in optimizing drug formulations and improving the efficacy and stability of pharmaceutical products (Maccaroni et al., 2008).

Propiedades

IUPAC Name |

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F5N3O2/c19-13-6-5-11(9-12(13)18(21,22)23)24-16(27)10-25-7-8-26(17(25)28)15-4-2-1-3-14(15)20/h1-6,9H,7-8,10H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRAQSUHPUPBGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol](/img/structure/B2490007.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)

![ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2490023.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)